1-[4-(4-Methylphenyl)phenyl]sulfonylazepane
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Overview
Description
1-[4-(4-Methylphenyl)phenyl]sulfonylazepane is a chemical compound characterized by its unique structure, which includes a sulfonyl group attached to an azepane ring
Preparation Methods
The synthesis of 1-[4-(4-Methylphenyl)phenyl]sulfonylazepane typically involves several steps. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with an appropriate azepane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[4-(4-Methylphenyl)phenyl]sulfonylazepane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(4-Methylphenyl)phenyl]sulfonylazepane has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methylphenyl)phenyl]sulfonylazepane involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[4-(4-Methylphenyl)phenyl]sulfonylazepane can be compared with other similar compounds, such as:
- 4-Methyl-N-(4-(((4-Methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide
- 1-Methyl-4-(4-{[4-(4-Methylphenoxy)phenyl]sulfonyl}phenoxy)benzene
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of the sulfonyl group and azepane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(4-methylphenyl)phenyl]sulfonylazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-16-6-8-17(9-7-16)18-10-12-19(13-11-18)23(21,22)20-14-4-2-3-5-15-20/h6-13H,2-5,14-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNJKUFKIVOEJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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